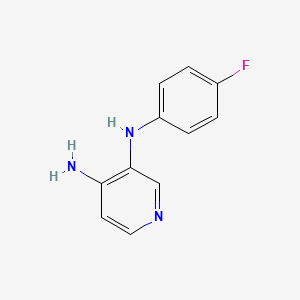

N3-(4-fluorophenyl)pyridine-3,4-diamine

CAS No.: 1469018-93-6

Cat. No.: VC8075187

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1469018-93-6 |

|---|---|

| Molecular Formula | C11H10FN3 |

| Molecular Weight | 203.22 g/mol |

| IUPAC Name | 3-N-(4-fluorophenyl)pyridine-3,4-diamine |

| Standard InChI | InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14) |

| Standard InChI Key | MYHWWRRQMWGHJI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC2=C(C=CN=C2)N)F |

| Canonical SMILES | C1=CC(=CC=C1NC2=C(C=CN=C2)N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N3-(4-fluorophenyl)pyridine-3,4-diamine, reflects its three-dimensional structure: a pyridine ring with amino groups at positions 3 and 4 and a 4-fluorophenyl group attached to the nitrogen at position 3 . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions.

Physical Characteristics

-

Solubility: While explicit solubility data are unavailable, analogous diaminopyridines exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀FN₃ | |

| Molecular Weight | 203.22 g/mol | |

| CAS Number | 1469018-93-6 | |

| Purity | ≥97% | |

| Hazard Statements | H315, H319, H335 |

Synthetic Methodologies

Optimization Challenges

-

Selectivity: Ensuring regioselective substitution at the N3 position without affecting the amino groups.

-

Catalyst Efficiency: Palladium-based catalysts (e.g., Pd/C) used in hydrogenation steps require careful control to prevent over-reduction .

-

Yield: Current methods for similar compounds achieve 55–67% yields, suggesting room for improvement .

Applications in Research and Industry

Pharmaceutical Intermediates

Diaminopyridines are precursors to kinase inhibitors and neurotransmitter modulators. The fluorine atom in N3-(4-fluorophenyl)pyridine-3,4-diamine enhances metabolic stability, making it a candidate for drug discovery . For instance, fluorinated pyridines are prevalent in anticancer agents (e.g., osimertinib) and antipsychotics.

Material Science

The compound’s aromaticity and hydrogen-bonding capability suggest utility in supramolecular chemistry. Potential applications include:

-

Coordination Polymers: As a ligand for metal-organic frameworks (MOFs).

-

Organic Semiconductors: Functionalization for electron-transport layers in OLEDs.

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous-flow systems could enhance reaction control and scalability.

-

Biocatalysis: Enzymatic amination might improve selectivity and reduce waste.

Pharmacological Screening

-

In Silico Studies: Molecular docking to identify protein targets (e.g., tyrosine kinases).

-

In Vivo Toxicity: Assessing bioavailability and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume